molecular formula C7H7IO B135260 3-Iodoanisole CAS No. 766-85-8

3-Iodoanisole

Cat. No. B135260
CAS RN: 766-85-8
M. Wt: 234.03 g/mol
InChI Key: RSHBAGGASAJQCH-UHFFFAOYSA-N
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Patent
US08889860B2

Procedure details

Nitric acid (68-70%, 125 mL) was slowly mixed with glacial acetic acid (125 ml) at room temperature, followed by addition of NaNO2 (400 mg, 5.8 mmol) and 3-iodoanisole (10 g, 42.7 mmol). After the reaction was stirred at room temperature for 24 hours, I2 (10.8 g, 42.7 mmol) was added and the mixture was stirred at 60° C. overnight. The reaction mixture was poured into ice-water (500 ml) and extracted by CH2Cl2 (100 ml) three times. The combined organic phase was neutralized with saturated NaHCO3 solution (500 ml), washed with aqueous solution of Na2S2O3 (20%, 100 ml), dried over Na2SO4, and concentrated in vacuo. The residue was purified by silica gel column chromatography to yield crude 3,6-diiodo-4-nitroanisole (5.4 g), which is mixed with one unknown by-product (20%) and used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, Ph-H), 7.33 (s, 1H, Ph-H), 3.97 (s, 3H, OCH3).
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].N([O-])=O.[Na+].[I:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[CH:13]=[CH:14][CH:15]=1.[I:18]I>C(O)(=O)C>[I:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[C:13]([I:18])=[CH:14][C:15]=1[N+:1]([O-:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=C(C=CC1)OC
Step Three
Name
Quantity
10.8 g
Type
reactant
Smiles
II
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted by CH2Cl2 (100 ml) three times
WASH
Type
WASH
Details
washed with aqueous solution of Na2S2O3 (20%, 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=C(C(=CC1[N+](=O)[O-])I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.